molecular formula C13H14ClF3N6O B12333887 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N'-(2-cyanoethanimidoyl)butanohydrazide

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N'-(2-cyanoethanimidoyl)butanohydrazide

Cat. No.: B12333887
M. Wt: 362.74 g/mol
InChI Key: VZYNDOJJYIMFKF-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N’-(2-cyanoethanimidoyl)butanehydrazide is a complex organic compound with the molecular formula C10H12ClF3N4O It is known for its unique chemical structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a butanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N’-(2-cyanoethanimidoyl)butanehydrazide typically involves multiple steps. One common method starts with the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an amine to form the corresponding amino derivative. This intermediate is then reacted with butanehydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N’-(2-cyanoethanimidoyl)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N’-(2-cyanoethanimidoyl)butanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N’-(2-cyanoethanimidoyl)butanehydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N’-(2-cyanoethanimidoyl)butanehydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H14ClF3N6O

Molecular Weight

362.74 g/mol

IUPAC Name

N-[(Z)-(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide

InChI

InChI=1S/C13H14ClF3N6O/c14-9-6-8(13(15,16)17)7-21-12(9)20-5-1-2-11(24)23-22-10(19)3-4-18/h6-7H,1-3,5H2,(H2,19,22)(H,20,21)(H,23,24)

InChI Key

VZYNDOJJYIMFKF-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)NCCCC(=O)N/N=C(/CC#N)\N)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCC(=O)NN=C(CC#N)N)C(F)(F)F

Origin of Product

United States

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